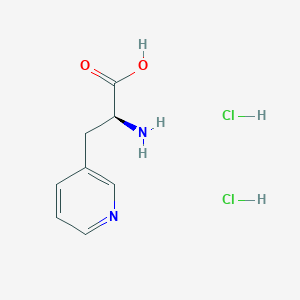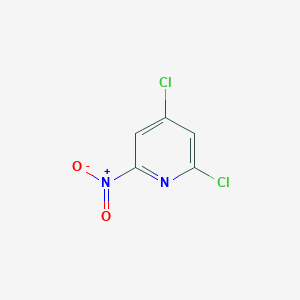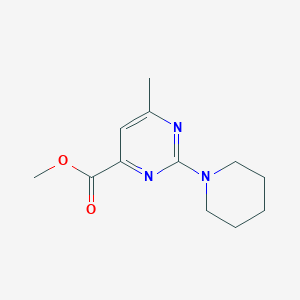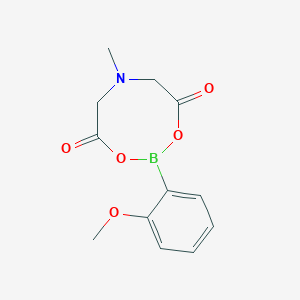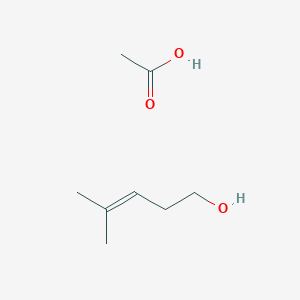
3-Penten-1-ol, 4-methyl-, acetate
Overview
Description
Scientific Research Applications
Chiral β-Substituted Ketones Synthesis
Oxidation of (R)-(−)-(Z)- and (R)-(+)-(E)-3-penten-2-ol with Pd(II) using hydroxyl, methoxyl, acetate, and phenyl as nucleophiles produces β-substituted ketones. These products are optically active, indicating chiral transfer during the process, and have implications for stereochemical studies in organic synthesis (Hamed & Henry, 1997).
Formation of Tetrahydrofuran Derivatives
Manganese(III) oxidation of diketene and a 1,1-diarylethene results in tetrahydrofuran derivatives and acetonylation of alkenes. This process highlights the chemical versatility of 3-Penten-1-ol, 4-methyl-, acetate in forming diverse chemical structures (Nishino et al., 1996).
Ring Closure Reactions
The electrophilic reaction of 4-tert-butyl-4-penten-l-ol with reagents like mineral acids and mercuric acetate leads to products of 1,2-methyl rearrangement. This demonstrates the compound's reactivity in ring closure reactions, which is crucial for synthetic organic chemistry (Mihailović et al., 1999).
Synthesis of Sex Pheromones
E-2-Penten-4-yn-1-ol, a related compound, is used to synthesize 1,3-diene systems, which are crucial for creating sex pheromones for cotton pests. This application demonstrates the agricultural importance of such compounds (Yadav et al., 1989).
Hydroformylation in Water
The hydroformylation of 4-penten-1-ol and 3-buten-1-ol in water using HRh(CO)(TPPTS)3 shows that the reaction chemistry and kinetics are dependent on solution ionic strength. This research highlights the compound's role in catalytic processes in aqueous environments (Sullivan et al., 2004).
Identification in Methamphetamine Synthesis
A trace processing impurity identified in methamphetamine, trans-N-methyl-4-methyl-5-phenyl-4-penten-2-amine, was traced back to trans-4-methyl-5-phenyl-4-penten-2-one, a ketone cluster produced during methamphetamine synthesis. This study provides insight into the chemical pathways involved in illicit drug synthesis (Toske et al., 2017).
Future Directions
properties
IUPAC Name |
acetic acid;4-methylpent-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-6(2)4-3-5-7;1-2(3)4/h4,7H,3,5H2,1-2H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCJQXDGKUWPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCO)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90842234 | |
| Record name | Acetic acid--4-methylpent-3-en-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90842234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Penten-1-ol, 4-methyl-, acetate | |
CAS RN |
929-12-4 | |
| Record name | Acetic acid--4-methylpent-3-en-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90842234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate](/img/structure/B1401431.png)

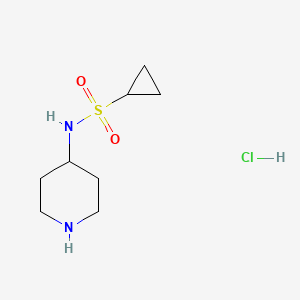
![tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B1401438.png)
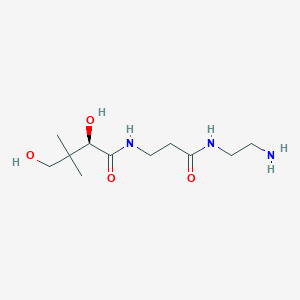
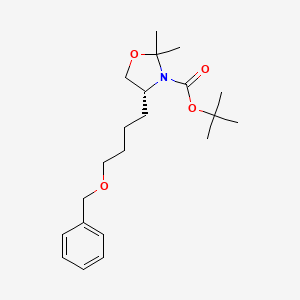
![8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1401443.png)

